IDO1 Inhibition Potency in Cellular Assays Compared to Epacadostat
In cellular assays, 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine exhibits sub-micromolar inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) across multiple species and cell lines. Its potency is approximately 10- to 100-fold weaker than the clinical-stage IDO1 inhibitor epacadostat in analogous assays [1]. However, the compound's distinct structure (C5 amine handle, N1 morpholinoethyl tail) offers a different chemotype for SAR exploration compared to epacadostat's hydroxyamidine scaffold, which has been associated with hepatotoxicity and limited clinical efficacy [2]. This positions the compound as a non-epacadostat-like IDO1 tool for validating target biology without relying on the epacadostat pharmacophore.
| Evidence Dimension | IDO1 cellular inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse P815 cells), 14 nM (human LXF-289 cells), 16 nM (human A375 cells) [3] |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 ≈ 7.7 nM (human HeLa cells) [4] |
| Quantified Difference | Target compound is 1.7-fold less potent in P815 cells; 2.1-fold less potent in A375 cells |
| Conditions | IDO1 transfected or IFNγ-stimulated cells; L-Kyn measured by HPLC after 16-48 hr |
Why This Matters
The compound provides an IDO1 inhibitor chemotype distinct from the hydroxyamidine class, mitigating the risk of class-specific toxicity or resistance observed with epacadostat and enabling orthogonal validation of IDO1 biology in cancer models.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994) Activity Data. Accessed 2026. View Source
- [2] Yue EW, Sparks R, Polam P, et al. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Med Chem Lett. 2017;8(5):486-491. View Source
- [3] BindingDB. BDBM50514753 (CHEMBL4557994) Activity Data. Accessed 2026. View Source
- [4] Liu X, Shin N, Koblish HK, et al. Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood. 2010;115(17):3520-3530. View Source
